molecular formula C15H27O4P B117917 (1-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid CAS No. 148796-53-6

(1-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid

Cat. No.: B117917
CAS No.: 148796-53-6
M. Wt: 302.35 g/mol
InChI Key: MONZTFSZTWQCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid is a synthetic compound of significant interest in the study of oxidative cell death and associated neurodegenerative diseases. Its research value is particularly prominent in the context of ferroptosis , an iron-dependent form of regulated cell death characterized by extensive lipid peroxidation and distinct from apoptosis . Ferroptosis has been identified as a key pathological mechanism in several difficult-to-treat conditions, including Friedreich's ataxia , Leigh syndrome , and Parkinson's disease . The biochemical pathway of ferroptosis is often driven by decreased activity of the glutathione peroxidase antioxidant system, leading to the lethal accumulation of lipid-reactive oxygen species (ROS) . Researchers are actively investigating compounds that can modulate this pathway. Structurally related molecules, such as the benzoquinone compound EPI-743 (vatiquinone), are already in advanced clinical trials for Friedreich's ataxia, highlighting the therapeutic potential of targeting ferroptosis . The role of frataxin (FXN) protein as a key regulator of ferroptosis further underscores the relevance of this research area . As a phosphonic acid derivative, this compound provides a valuable tool for researchers to dissect the molecular mechanisms of mitochondrial dysfunction and iron dysregulation, offering a promising avenue for developing novel interventions for a range of mitochondrial and nervous system disorders.

Properties

IUPAC Name

(1-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27O4P/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15(16)20(17,18)19/h7,9,11,15-16H,5-6,8,10H2,1-4H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONZTFSZTWQCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CC(O)P(=O)(O)O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274355
Record name (1-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148796-53-6
Record name (1-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid, also known as α-hydroxy farnesyl phosphonic acid, is a phosphonic acid derivative with significant biological activity. This compound serves as a non-hydrolyzable analog of farnesyl pyrophosphate and acts primarily as a competitive inhibitor of farnesyl transferase (FTase). Its structure and biological implications are critical in various biochemical pathways, particularly in cancer research and cellular signaling.

  • Molecular Formula : C₁₅H₂₇O₄P
  • Molecular Weight : 302.35 g/mol
  • CAS Number : 148796-53-6
  • Structure : The compound features a sesquiterpenoid backbone that is crucial for its biological interactions.
PropertyValue
Molecular FormulaC₁₅H₂₇O₄P
Molecular Weight302.35 g/mol
CAS Number148796-53-6
SynonymsFarnesyl Hydroxypohsphonate

The primary mechanism of action for this compound involves its role as an FTase inhibitor. By inhibiting FTase, this compound disrupts the post-translational modification of proteins such as Ras, which is essential for their localization and function in cell signaling pathways. This inhibition can lead to altered cell growth and apoptosis, making it a subject of interest in cancer therapy.

Biological Activity and Effects

Research indicates that this compound exhibits various biological activities:

  • Inhibition of Ras Processing : Studies have shown that at concentrations greater than 1 µM, this compound effectively inhibits the processing of Ras in Ha-ras-transformed NIH3T3 cells. This inhibition leads to reduced cell proliferation and increased apoptosis in cancerous cells .
  • Impact on Cell Signaling : As a sesquiterpenoid, it is involved in multiple signaling pathways related to inflammation and cellular growth. Its interaction with cellular targets can modulate pathways associated with cancer progression .
  • Potential Therapeutic Applications : Given its ability to inhibit FTase and affect Ras signaling pathways, this compound is being investigated for its potential use in therapeutic strategies against cancers characterized by aberrant Ras signaling .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased rates of apoptosis compared to untreated controls .
  • In Vivo Studies : Animal models treated with this compound showed decreased tumor growth rates and improved survival outcomes when combined with standard chemotherapy agents .

Comparison with Similar Compounds

Table 1: Structural Features of FHP and Related Compounds

Compound Name Key Structural Features Functional Groups Molecular Formula
FHP (α-Hydroxyfarnesylphosphonic Acid) 15-carbon farnesyl chain (2E,6E), phosphonic acid at C1 -PO₃H₂, -OH C₁₅H₂₇O₄P
Farnesyl Pyrophosphate (FPP) 15-carbon farnesyl chain (2E,6E), diphosphate at C1 -OP₂O₇³⁻ C₁₅H₂₈O₇P₂
3,7,11-Trimethyldodeca-2,4,6,10-tetraen-1-yl-phosphonium salt 12-carbon tetraene chain, phosphonium group at C1 -P⁺(CH₃)₃ C₁₅H₂₅P⁺
Heterocyclic Phosphonic Acids (e.g., pyrazole derivatives) Aromatic/heteroaromatic rings with phosphonic acid substituents -PO₃H₂ Varies

Key Observations :

  • FHP’s phosphonic acid group confers stronger acidity (pKa ~1–3 for first dissociation) compared to carboxylic acids (pKa ~4–5) and sulfonamides (pKa ~10–12) .
  • Unlike FPP, FHP lacks the labile diphosphate bond, making it resistant to enzymatic hydrolysis and suitable as a stable inhibitor in enzyme assays .

Physicochemical Properties

Table 2: Property Comparison of Phosphonic Acids and Analogues

Property FHP FPP Heterocyclic Phosphonic Acids
Log P ~1.5–2.0 (predicted) ~-1.0 (highly polar) 0.5–2.0
Water Solubility Moderate (~10–50 mg/mL) Low (<1 mg/mL) High (>100 mg/mL)
pKa ~1.5 (first H⁺) Not applicable (anionic) 1.1–7.2 (varies with R group)

Notes:

  • FHP’s hydrophilicity (log P ~1.5–2.0) is intermediate between FPP (more polar due to diphosphate) and aromatic phosphonic acids .
  • The phosphonic acid group enhances metal-chelating ability, relevant for applications in surface anchoring and catalysis .

Table 3: Functional Roles in Biochemistry and Materials Science

Compound Biochemical Role Industrial Application
FHP Inhibitor of farnesyltransferase; FPP analog SAMs for electrode functionalization
FPP Substrate for terpenoid synthases N/A (metabolic intermediate)
Aryl Phosphonic Acids Enzyme inhibitors, drug candidates Corrosion inhibitors, surfactants

Key Findings :

  • FHP’s methylene bridge between the phosphonic acid and farnesyl chain allows dual surface binding in SAMs, unlike aryl phosphonic acids with single-anchoring modes .
  • In drug design, phosphonic acids like FHP are used as bioisosteres for carboxylates to improve metabolic stability and target selectivity .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of dimethyl farnesylphosphonate using a strong base such as lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at −78°C. Subsequent addition of a nonracemic (camphorsulfonyl)oxaziridine induces stereoselective oxygen transfer to the α-carbon, yielding dimethyl α-hydroxyfarnesylphosphonate. The reaction exhibits moderate enantioselectivity, with reported enantiomeric excess (ee) values of ~70%.

Key Parameters and Outcomes

  • Temperature : Optimal selectivity is achieved at −78°C, minimizing side reactions.

  • Oxidizing Agent : (8,8-Dichlorocamphorylsulfonyl)oxaziridine provides higher ee compared to other derivatives.

  • Yield : 60–65% isolated yield after column chromatography.

ParameterValue/RangeImpact on Reaction
Temperature−78°CEnhances stereoselectivity
Oxidizing AgentCamphorsulfonyl oxaziridineDetermines ee and regioselectivity
Reaction Time2–4 hoursProlonged time reduces yield

Despite its utility, this method requires rigorous anhydrous conditions and suffers from moderate enantioselectivity, necessitating further resolution steps.

Phosphonamidite Addition to Farnesal

An alternative strategy involves the nucleophilic addition of a nonracemic phosphonamidite to farnesal (a farnesyl aldehyde derivative). This method leverages the electrophilicity of the aldehyde group to form a carbon-phosphorus bond.

Synthetic Pathway

  • Phosphonamidite Preparation : Chiral phosphonamidites are synthesized from enantiopure binaphthol or tartrate derivatives.

  • Aldehyde Activation : Farnesal is treated with a Lewis acid (e.g., ZnCl₂) to enhance electrophilicity.

  • Nucleophilic Addition : The phosphonamidite attacks the aldehyde carbon, forming a secondary alcohol intermediate.

  • Oxidation and Hydrolysis : The intermediate is oxidized to the phosphonic acid using H₂O₂, followed by acidic hydrolysis to yield HFPA.

Challenges and Limitations

  • Hydrolysis-Induced Racemization : Acidic hydrolysis of the phosphonate ester intermediate leads to significant racemization (up to 40% loss in ee).

  • Low Overall Yield : Multi-step purification reduces the final yield to 25–30%.

Diastereomeric Derivatization and Separation

To address enantiomeric impurities, diastereomeric resolution using chiral auxiliaries has been explored.

Methodology

  • Esterification : Racemic α-hydroxyphosphonate is treated with (S)-(+)-O-methylmandelic acid under Steglich esterification conditions.

  • Chromatographic Separation : Diastereomeric esters are separated via silica gel chromatography.

  • Hydrolysis : The resolved esters are hydrolyzed using aqueous HCl to yield enantiomerically enriched HFPA.

Performance Metrics

  • Separation Efficiency : Diastereomeric excess (de) > 90% achievable.

  • Racemization During Hydrolysis : Hydrolysis under acidic conditions causes ~30% racemization, limiting the final ee to 60–65%.

Recent Advances in Stereoselective Synthesis

Emerging strategies focus on minimizing racemization and improving atom economy.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic HFPA precursors has shown promise, with Candida antarctica lipase B (CAL-B) achieving 80% ee for the (R)-enantiomer. However, substrate specificity limits broad applicability.

Transition Metal Catalysis

Palladium-catalyzed asymmetric hydrophosphonylation of farnesal derivatives is under investigation. Preliminary results indicate ee values up to 85%, but scalability remains a challenge .

Q & A

Q. How is the stereochemistry of (1-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid determined experimentally?

The stereochemistry is resolved using X-ray crystallography or nuclear Overhauser effect (NOE) NMR spectroscopy. For example, its (1R,2E,6E) configuration was confirmed via crystallographic data from Protein Data Bank (PDB) entries (e.g., 5EAT), where the compound is co-crystallized with target enzymes . NMR coupling constants and NOESY correlations further validate double-bond geometry (e.g., trans-configuration at C2 and C6 positions) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Key safety measures include:

  • Use of fume hoods to avoid inhalation of aerosols or dust .
  • Wearing nitrile gloves, chemical-resistant clothing, and safety goggles to prevent skin/eye contact .
  • Storing in sealed containers at 0–6°C to prevent degradation .
  • Immediate decontamination of spills using inert absorbents (e.g., vermiculite) and avoiding water flushing to prevent environmental release .

Q. What synthetic routes are available for producing this phosphonic acid derivative?

Common methods include:

  • Microwave-assisted esterification : Direct esterification of phosphonic acids with alcohols using ionic liquid additives under controlled heating (e.g., 180°C for 6 hours) .
  • Hydrolysis of phosphonodiamides : Acidic or basic hydrolysis of intermediates like dichlorophosphine oxides, followed by purification via recrystallization or C18-column HPLC .

Advanced Research Questions

Q. How can coordination properties of this compound be exploited to design functional materials?

The phosphonic acid group’s three oxygen atoms enable coordination with metal ions (e.g., Cu²⁺, lanthanides) to form metal-organic frameworks (MOFs) or coordination polymers. For example:

  • Reaction with copper salts under hydrothermal conditions yields homochiral crystalline materials with potential applications in catalysis or luminescence .
  • Integration into layered double hydroxides (LDHs) creates nanocomposites for proton conduction or nuclear waste stewardship .

Q. What experimental strategies are used to analyze its bioactivity in enzyme inhibition studies?

  • X-ray crystallography : Co-crystallization with target enzymes (e.g., farnesyltransferase) reveals binding modes and active-site interactions .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Mutagenesis assays : Site-directed mutations in enzyme active sites validate the role of specific residues in phosphonic acid binding .

Q. How are pKa and log P values determined for this compound, and how do they compare to carboxylic acid analogs?

  • Potentiometric titration : Measures dissociation constants (pKa) in aqueous solutions. Heterocyclic phosphonic acids typically exhibit pKa values 2–3 units lower than carboxylic acids due to stronger acidity .
  • Octanol-water partitioning : Log P values (<2) indicate higher hydrophilicity compared to carboxylic acids, influencing drug design for improved solubility .

Data Contradiction and Validation

Q. How to resolve discrepancies in stereochemical assignments reported across studies?

Cross-validate using:

  • Comparative NMR : Align coupling constants (e.g., J values for double bonds) with literature data .
  • Crystallographic databases : Reference PDB entries (e.g., 5EAT) or Cambridge Structural Database (CSD) entries for confirmed configurations .

Q. What methodologies address conflicting reports on phosphonic acid residues in organic farming studies?

  • LC-MS/MS with isotopic labeling : Use deuterated fosetyl-D5 as an internal standard to distinguish phosphonic acid residues from environmental degradation vs. synthetic sources .
  • Chromatographic separation : Hypercarb columns achieve baseline separation of fosetyl and phosphonic acid to avoid in-source fragmentation artifacts .

Methodological Challenges

Q. How to mitigate interference from phosphonic acid degradation during analytical assays?

  • Sample stabilization : Acidify extracts to pH <3 to inhibit enzymatic or oxidative degradation .
  • Low-temperature storage : Maintain samples at –80°C to preserve integrity .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Ion-exchange chromatography : Separate phosphonic acids from uncharged impurities using Dowex resin .
  • Recrystallization : Use polar solvents (e.g., methanol/water) for high-purity crystalline yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid
Reactant of Route 2
(1-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl)phosphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.